CXL-1020

Description

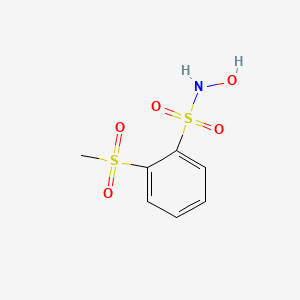

Structure

3D Structure

Properties

CAS No. |

950834-06-7 |

|---|---|

Molecular Formula |

C7H9NO5S2 |

Molecular Weight |

251.3 g/mol |

IUPAC Name |

N-hydroxy-2-methylsulfonylbenzenesulfonamide |

InChI |

InChI=1S/C7H9NO5S2/c1-14(10,11)6-4-2-3-5-7(6)15(12,13)8-9/h2-5,8-9H,1H3 |

InChI Key |

RZRWBKKAFHXNEQ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1S(=O)(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

CXL-1020 Mechanism of Action in Cardiac Myocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CXL-1020 is a novel nitroxyl (HNO) donor that has demonstrated significant potential in the treatment of heart failure. Its mechanism of action in cardiac myocytes is distinct from traditional inotropic agents, offering a unique profile of enhanced contractility (inotropy) and improved relaxation (lusitropy) without increasing heart rate or myocardial oxygen consumption.[1][2][3] This document provides a comprehensive technical overview of the molecular mechanisms underlying the effects of CXL-1020 on cardiac myocyte function, supported by available preclinical data and detailed experimental methodologies.

Core Mechanism of Action: Enhanced Calcium Cycling

CXL-1020, through the donation of nitroxyl, directly modulates intracellular calcium (Ca²⁺) handling within cardiac myocytes. This is the primary driver of its beneficial effects on myocardial function. The key molecular targets of HNO are proteins involved in the sarcoplasmic reticulum (SR) Ca²⁺ cycling process.

Signaling Pathway of CXL-1020 in Cardiac Myocytes

Caption: Signaling pathway of CXL-1020 in cardiac myocytes.

Effects on Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA2a)

Nitroxyl directly enhances the activity of SERCA2a, the protein responsible for re-sequestering Ca²⁺ from the cytosol into the SR during diastole. This leads to a faster decline in cytosolic Ca²⁺ concentration, thereby improving myocardial relaxation (lusitropy). The enhanced SERCA2a activity also leads to increased SR Ca²⁺ load, making more Ca²⁺ available for subsequent contractions.

A key study demonstrated that the HNO donor Angeli's salt induced an approximately 3-fold increase in the maximal rate of thapsigargin-sensitive Ca²⁺ uptake by SERCA in sarcoplasmic vesicles from adult rat ventricular myocytes. This activation is mediated by the S-glutathiolation of cysteine 674 on SERCA2a.

Effects on Ryanodine Receptor 2 (RyR2)

HNO has been shown to directly interact with the ryanodine receptor 2 (RyR2), the channel responsible for releasing Ca²⁺ from the SR to initiate contraction. It increases the open probability of RyR2, leading to a greater release of Ca²⁺ into the cytosol during systole. This contributes to the positive inotropic effect of CXL-1020.

Independence from Beta-Adrenergic Pathway

Crucially, the inotropic and lusitropic effects of CXL-1020 are independent of the beta-adrenergic signaling pathway.[2][4] This means that its mechanism of action does not involve an increase in cyclic AMP (cAMP) levels, which is a key differentiator from traditional inotropes like dobutamine. This property is particularly advantageous in heart failure, where the beta-adrenergic pathway is often downregulated.

Vasodilatory Effects

In addition to its direct cardiac effects, CXL-1020 also induces peripheral vasodilation, which reduces both preload and afterload on the heart. This effect is mediated by the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic GMP (cGMP) and subsequent relaxation.

Quantitative Data on CXL-1020 and Nitroxyl Donors in Cardiac Myocytes

| Parameter | Agent | Concentration | Effect | Reference |

| Myocyte Shortening | Angeli's Salt (HNO donor) | 500 µmol/L | Increased from 4.0±0.5% to 10.5±2.5% of resting cell length | [3] |

| Systolic Ca²⁺ Transient | Angeli's Salt (HNO donor) | 500 µmol/L | Increased from 0.7±0.1 to 1.1±0.1 ΔF/F₀ | [3] |

| Time to 50% Relengthening | Angeli's Salt (HNO donor) | 100 µmol/L | Significantly decreased, indicating faster relaxation | [5] |

| SERCA Activity | Angeli's Salt (HNO donor) | 500 µmol/L | ~3-fold increase in maximal Ca²⁺ uptake rate |

Detailed Experimental Protocols

Isolation of Murine Ventricular Myocytes

A common method for isolating adult murine ventricular myocytes involves Langendorff perfusion of the heart with enzymatic solutions.

Workflow for Myocyte Isolation

Caption: Experimental workflow for isolating murine ventricular myocytes.

Materials:

-

Perfusion Buffer: A Tyrode's solution containing (in mM): 135 NaCl, 5.4 KCl, 1.0 MgCl₂, 0.33 NaH₂PO₄, 10 HEPES, and 10 glucose, pH 7.4.

-

Digestion Buffer: Perfusion buffer supplemented with collagenase type II and protease type XIV.

-

Stop Buffer: Perfusion buffer containing 10% fetal bovine serum.

Procedure:

-

The mouse is heparinized and anesthetized.

-

The heart is rapidly excised and the aorta is cannulated on a Langendorff apparatus.

-

The heart is perfused with Ca²⁺-free buffer to wash out blood and stop contractions.

-

The perfusion is switched to a digestion buffer containing collagenase to break down the extracellular matrix.

-

Once the heart is digested, the ventricles are minced and gently agitated to release individual myocytes.

-

The cell suspension is filtered to remove undigested tissue.

-

Calcium is gradually reintroduced to the myocyte suspension to prevent hypercontracture.

Measurement of Intracellular Calcium Transients and Sarcomere Shortening

Isolated myocytes are loaded with a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM) and placed on the stage of an inverted microscope equipped for simultaneous recording of fluorescence and cell dimensions.

Workflow for Ca²⁺ Transient and Shortening Measurement

Caption: Experimental workflow for measuring Ca²⁺ transients and sarcomere shortening.

Procedure:

-

Isolated myocytes are incubated with a cell-permeant form of a Ca²⁺-sensitive fluorescent dye.

-

The cells are then washed and placed in a perfusion chamber on the microscope stage.

-

Myocytes are electrically field-stimulated to elicit contractions.

-

Fluorescence emission from the Ca²⁺ indicator is recorded using a photomultiplier tube or a high-speed camera.

-

Simultaneously, changes in sarcomere length are recorded using a video-based edge detection system.

-

The fluorescence signal is converted to intracellular Ca²⁺ concentration, and the change in sarcomere length is used to calculate fractional shortening.

SERCA Activity Assay

The activity of SERCA can be measured in SR-enriched microsomal fractions isolated from cardiac tissue. A common method is the Ca²⁺ uptake assay.

Procedure:

-

SR vesicles are incubated in a buffer containing a fluorescent Ca²⁺ indicator (e.g., Indo-1) and ATP.

-

The reaction is initiated by the addition of a known amount of Ca²⁺.

-

The decrease in extra-vesicular Ca²⁺ concentration is monitored fluorometrically as it is pumped into the vesicles by SERCA.

-

The rate of Ca²⁺ uptake is calculated from the change in fluorescence over time.

Conclusion

CXL-1020 represents a promising therapeutic agent for heart failure with a unique mechanism of action centered on the direct enhancement of cardiac myocyte Ca²⁺ cycling. By activating SERCA2a and modulating RyR2 function, it improves both contraction and relaxation without the deleterious effects associated with beta-adrenergic stimulation. Its dual action on the heart and vasculature further contributes to its beneficial hemodynamic profile. Further research, particularly studies providing detailed dose-response data for CXL-1020 in isolated cardiac preparations, will be crucial for fully elucidating its therapeutic potential and optimizing its clinical application.

References

- 1. Development of a spectrophotometric assay for cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of cGMP and soluble guanylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitroxyl enhances myocyte Ca2+ transients by exclusively targeting SR Ca2+-cycling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous Measurement of Contraction and Calcium Transients in Stem Cell Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitroxyl Improves Cellular Heart Function by Directly Enhancing Cardiac Sarcoplasmic Reticulum Ca2+ Cycling - PMC [pmc.ncbi.nlm.nih.gov]

The Nitroxyl Donor CXL-1020: A Technical Overview of its Cardiovascular Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

CXL-1020 is a novel nitroxyl (HNO) donor that has been investigated for the treatment of acute decompensated heart failure (ADHF). As a prodrug, CXL-1020 rapidly converts to HNO and an inactive byproduct upon intravenous administration.[1] Nitroxyl has demonstrated unique pharmacological properties that distinguish it from its redox sibling, nitric oxide (NO). These properties include positive inotropic and lusitropic effects, as well as balanced vasodilation, without causing an increase in heart rate or myocardial oxygen consumption.[2][3] This technical guide provides an in-depth overview of the cardiovascular effects of CXL-1020, compiling data from key preclinical and clinical studies, detailing experimental protocols, and visualizing its mechanism of action.

Cardiovascular Effects of CXL-1020

CXL-1020 has been shown to improve cardiovascular performance in both animal models of heart failure and in human clinical trials. Its effects are characterized by enhanced cardiac contractility and relaxation, and a reduction in both preload and afterload.

Preclinical Data

Preclinical studies in canine models of heart failure have demonstrated the beneficial hemodynamic effects of CXL-1020. In a model of coronary microembolization-induced heart failure, CXL-1020 administration led to a significant improvement in cardiac function.[1] Similarly, in a conscious tachypacing-induced heart failure model, CXL-1020 improved contractility and induced veno-arterial dilation.[1]

| Parameter | Model | Effect of CXL-1020 | Reference |

| Ejection Fraction | Anesthetized Canine (Coronary Microembolization) | Increased from 27% to 40% | [1] |

| Left Ventricular End-Diastolic Pressure | Anesthetized Canine (Coronary Microembolization) | Reduced | [1] |

| Myocardial Oxygen Consumption | Anesthetized Canine (Coronary Microembolization) | Reduced | [1] |

| Maximal Ventricular Power Index | Anesthetized Canine (Coronary Microembolization) | Increased by 42% | [1] |

| End-Systolic Elastance | Conscious Canine (Tachypacing-Induced HF) | Increased | [1] |

| Sarcomere Shortening | Isolated Mouse Ventricular Myocytes | Increased by 75% to 210% (50-500 µmol/L) | [1] |

| Mean Arterial Pressure | Hypertensive Mice | Reduced by 10±4 mm Hg | [4] |

Clinical Data

Early phase clinical trials in patients with stable systolic heart failure have provided evidence of the safety and efficacy of CXL-1020. A Phase I/IIa dose-escalation study showed that CXL-1020 was well-tolerated and demonstrated statistically significant hemodynamic activity.[5][6]

| Parameter | Population | Effect of CXL-1020 | Reference |

| Left Heart Filling Pressure | Patients with Systolic Heart Failure | Reduced | [1] |

| Right Heart Filling Pressure | Patients with Systolic Heart Failure | Reduced | [1] |

| Systemic Vascular Resistance | Patients with Systolic Heart Failure | Reduced | [1] |

| Cardiac Index | Patients with Systolic Heart Failure | Increased | [1] |

| Stroke Volume Index | Patients with Systolic Heart Failure | Increased | [1] |

| Heart Rate | Patients with Systolic Heart Failure | Unchanged | [1] |

| Arterial Pressure | Patients with Systolic Heart Failure | Modestly Declined | [1] |

Mechanism of Action

Nitroxyl's mechanism of action is distinct from traditional inotropes and vasodilators. It is independent of the cAMP/PKA and cGMP/PKG signaling pathways.[1][7] Instead, HNO directly targets and modifies cysteine residues on key proteins involved in excitation-contraction coupling and myofilament function.[7]

Signaling Pathway

The primary mechanism of CXL-1020 involves the generation of HNO, which then exerts its effects on various intracellular targets.

Caption: CXL-1020 Signaling Pathway.

Key Molecular Targets

-

Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA2a) and Phospholamban (PLN): HNO enhances sarcoplasmic reticulum Ca2+ uptake by modifying cysteine residues on SERCA2a and its regulatory protein, phospholamban.[2] This leads to improved diastolic function (lusitropy).

-

Ryanodine Receptor (RyR): HNO is also believed to modulate the ryanodine receptor, further contributing to enhanced Ca2+ cycling.[2]

-

Myofilaments: Nitroxyl increases the calcium sensitivity of the myofilaments, likely through modification of troponin C, which contributes to its positive inotropic effects.[7]

-

Soluble Guanylate Cyclase (sGC): In the vasculature, HNO can activate sGC, leading to vasodilation.[1]

Experimental Protocols

Preclinical Canine Heart Failure Models

Coronary Microembolization-Induced Heart Failure: This model was used to assess the effects of CXL-1020 in anesthetized dogs with heart failure. The protocol involved the induction of heart failure through the injection of microspheres into the left coronary artery. Hemodynamic parameters were measured before and after the administration of CXL-1020.[1]

Tachypacing-Induced Heart Failure: In this model, conscious dogs were instrumented for chronic heart pacing to induce heart failure. CXL-1020 was administered intravenously, and its effects on contractility and vascular tone were assessed.[1]

Caption: Preclinical Canine Study Workflow.

Phase I/IIa Clinical Trial

This was a placebo-controlled, double-blind, dose-escalation study conducted in patients with stable chronic heart failure.[5] The trial involved intravenous infusion of CXL-1020 across four cohorts to evaluate its safety, tolerability, and hemodynamic effects.[5][6] A subsequent Phase IIa study was initiated to further define the clinical dosage in patients with decompensated heart failure, utilizing both invasive (Swan-Ganz catheter) and non-invasive (echocardiography) hemodynamic monitoring.[8]

Caption: Phase I/IIa Clinical Trial Workflow.

Conclusion

CXL-1020, as a nitroxyl donor, represents a promising therapeutic approach for acute decompensated heart failure. Its unique mechanism of action, which involves direct modification of key calcium-handling and myofilament proteins, leads to improved cardiac function and vasodilation without the adverse effects associated with traditional inotropes. The preclinical and early clinical data summarized in this guide provide a strong rationale for further investigation of CXL-1020 and other nitroxyl donors in the management of heart failure.

References

- 1. Nitroxyl (HNO): A novel approach for the acute treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rationale and design for the development of a novel nitroxyl donor in patients with acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. CXL-1020 Treatment for Patients with Acute Decompensated Heart Failure (ADHF) - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. Nitroxyl (HNO) for treatment of acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cardioxyl Pharmaceuticals Initiates Dose-Defining Phase IIa Study of Its Lead Candidate, CXL-1020, in Heart Failure Patients - BioSpace [biospace.com]

CXL-1020: A Novel Nitroxyl Donor as a Vasodilator in Preclinical Models

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

CXL-1020 is a novel prodrug that acts as a nitroxyl (HNO) donor, demonstrating significant vasodilatory and cardioprotective effects in a range of preclinical models. Unlike traditional nitric oxide (NO) donors, CXL-1020 exhibits a unique pharmacological profile, offering potential therapeutic advantages for cardiovascular diseases such as acute decompensated heart failure (ADHF). This document provides a comprehensive overview of the preclinical data on CXL-1020's vasodilatory action, detailing its mechanism of action, summarizing key quantitative data from animal studies, and outlining the experimental protocols used in these investigations.

Introduction to CXL-1020 and Nitroxyl Biology

CXL-1020 is a proprietary nitroxyl donor that, upon administration, chemically converts to release HNO and an inactive organic byproduct.[1][2] Nitroxyl, the one-electron reduced and protonated form of nitric oxide, has emerged as a promising therapeutic agent with distinct signaling pathways compared to NO. In preclinical studies, CXL-1020 has been shown to improve cardiovascular performance by dilating the peripheral vasculature (vasodilation), as well as enhancing the contractility (inotropy) and relaxation (lusitropy) of the heart, without a significant increase in heart rate or myocardial oxygen consumption.[1][2][3]

Mechanism of Action and Signaling Pathways

The vasodilatory effects of CXL-1020 are mediated through a distinct signaling pathway that involves the activation of soluble guanylate cyclase (sGC) and is also linked to the direct modification of cGMP-dependent protein kinase I (PKGI).[4][5][6] A key proposed mechanism involves the oxidation of a specific cysteine residue, C195, within PKGI, leading to its activation and subsequent vasodilation.[4][7] This mechanism is notably independent of the beta-adrenergic and ACE-inhibitor pathways, suggesting that CXL-1020's efficacy may not be compromised by concomitant heart failure medications.[1][2]

Caption: Proposed signaling pathway for CXL-1020-mediated vasodilation.

Quantitative Data from Preclinical Models

The vasodilatory and hemodynamic effects of CXL-1020 have been quantified in several preclinical models. The following tables summarize the key findings.

Table 1: Hemodynamic Effects of CXL-1020 in Normal Anesthetized Rats

| Parameter | Vehicle | CXL-1020 (100 μg/kg/min) | % Change |

| Mean Arterial Pressure (mmHg) | 102 ± 3 | 85 ± 2 | -16.7% |

| LV End-Systolic Pressure (mmHg) | 118 ± 3 | 101 ± 2 | -14.4% |

| LV End-Diastolic Pressure (mmHg) | 5.1 ± 0.4 | 3.6 ± 0.3 | -29.4% |

| Heart Rate (bpm) | 385 ± 8 | 380 ± 7 | -1.3% |

| p < 0.05 vs. Vehicle. Data adapted from a study in normal Sprague-Dawley rats.[6][8] |

Table 2: Vasodilatory Effect of CXL-1020 in a Hypertensive Mouse Model

| Animal Model | Treatment | Change in Mean Arterial Pressure (mmHg) |

| Wild-Type (Angiotensin II-induced hypertension) | CXL-1020 | -10 ± 4 |

| C195S PKGI Knock-in (Angiotensin II-induced hypertension) | CXL-1020 | No significant change |

| p = 0.0184 vs. baseline. This study highlights the role of C195 in PKGI in mediating the antihypertensive effects of CXL-1020.[4][7] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the key experimental models and procedures used to evaluate CXL-1020.

Rodent Models of Diastolic Dysfunction

Two primary rat models were utilized to investigate the efficacy of CXL-1020 in the context of heart failure with preserved ejection fraction.[8][9]

-

Bilateral Renal Wrapping (RW) Model:

-

Species: Male Sprague-Dawley rats.

-

Procedure: The kidneys are wrapped with cellophane to induce renovascular hypertension and subsequent cardiac diastolic dysfunction.

-

Duration: Typically 5 weeks post-surgery.

-

Assessment: Left-ventricular hemodynamics and pressure-volume relationships are assessed.

-

-

Chronic Isoproterenol (ISO) Exposure Model:

-

Species: Male Sprague-Dawley rats.

-

Procedure: Continuous infusion of isoproterenol (a β-adrenergic agonist) via osmotic mini-pumps to induce cardiac hypertrophy and diastolic dysfunction.

-

Duration: Typically 4 weeks of infusion.

-

Assessment: In vivo hemodynamics and in vitro cardiomyocyte function are evaluated.

-

Hypertensive Mouse Model

To investigate the specific molecular mechanism of vasodilation, a hypertensive mouse model was employed.[4][7]

-

Species: Wild-type and C195S PKGI knock-in (KI) mice.

-

Procedure: Hypertension is induced by chronic infusion of Angiotensin II for 10 days.

-

Drug Administration: CXL-1020 is administered to assess its impact on blood pressure.

-

Measurement: Mean arterial pressure is monitored to determine the vasodilatory response.

Caption: Generalized experimental workflow for preclinical evaluation of CXL-1020.

Comparative Efficacy

Preclinical studies have compared the hemodynamic profile of CXL-1020 with other cardiovascular drugs.

-

Versus Sodium Nitroprusside (SNP): In a preclinical study, both CXL-1020 and SNP increased stroke volume without increasing heart rate under conditions of matched reduction in systolic pressure.[1] However, unlike SNP, CXL-1020 also demonstrated significant improvements in heart muscle contraction and relaxation.[1]

-

Versus Dobutamine: Compared to the inotrope dobutamine, CXL-1020 significantly reduced after-load, stroke work, and energetic demand, highlighting its energetically favorable profile.[2]

-

Versus Milrinone: In models of diastolic dysfunction, CXL-1020 was found to be more effective than milrinone in improving Ca2+ reuptake in cardiomyocytes without causing an increase in heart rate or arrhythmias.[8][9]

Conclusion and Future Directions

The preclinical data strongly support the potential of CXL-1020 as a novel vasodilator with a unique mechanism of action. Its ability to improve cardiovascular hemodynamics through a combination of vasodilation, inotropy, and lusitropy, without the deleterious side effects associated with some existing therapies, makes it a promising candidate for the treatment of acute decompensated heart failure and potentially other cardiovascular conditions. Further research is warranted to fully elucidate its complex signaling pathways and to translate these promising preclinical findings into clinical benefits for patients.

References

- 1. CXL-1020, a Novel Nitroxyl (HNO) Prodrug, Is More Effective than Milrinone in Models of Diastolic Dysfunction—A Cardiovascular Therapeutic: An Efficacy and Safety Study in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CXL-1020, a Novel Nitroxyl (HNO) Prodrug, Is More Effective than Milrinone in Models of Diastolic Dysfunction-A Cardiovascular Therapeutic: An Efficacy and Safety Study in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. Nitroxyl: a vasodilator of human vessels that is not susceptible to tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acyloxy Nitroso Compounds as Nitroxyl (HNO) Donors: Kinetics, Reactions with Thiols and Vasodilation Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cardioxyl Pharmaceuticals Presents Data On Its Clinical Candidate, CXL-1020, at the 60th Annual American College of Cardiology Scientific Session [prnewswire.com]

- 9. Cardioxyl Pharmaceuticals Presents Data On Its Clinical Candidate, CXL-1020, at the 60th Annual American College of Cardiology Scientific Session - BioSpace [biospace.com]

The Dual-Action Mechanism of CXL-1020 on Cyclic Guanosine Monophosphate (cGMP) Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CXL-1020, a novel nitroxyl (HNO) donor, exerts its cardiovascular effects through a sophisticated dual-action mechanism involving both cGMP-dependent and cGMP-independent signaling pathways. This technical guide provides an in-depth exploration of CXL-1020's interaction with the cGMP signaling cascade, presenting quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways. The primary cGMP-dependent mechanism involves the activation of soluble guanylate cyclase (sGC), leading to increased intracellular cGMP levels and subsequent vasodilation. Concurrently, CXL-1020 demonstrates cGMP-independent effects, including direct redox modification and activation of Protein Kinase G Iα (PKGIα), as well as positive cardiac inotropic and lusitropic effects that are not associated with elevated myocardial cGMP levels. This document serves as a comprehensive resource for understanding the multifaceted pharmacology of CXL-1020.

Introduction

CXL-1020 is a next-generation cardiovascular therapeutic agent that delivers nitroxyl (HNO), a highly reactive and redox-active sibling of nitric oxide (NO).[1] It has demonstrated significant potential in the treatment of acute decompensated heart failure by improving cardiac contractility and relaxation (inotropy and lusitropy) and inducing peripheral vasodilation.[2][3] A critical aspect of CXL-1020's mechanism of action lies in its intricate interplay with the cyclic guanosine monophosphate (cGMP) signaling pathway, a central regulator of cardiovascular homeostasis. This guide delineates the current understanding of this interaction, supported by preclinical evidence.

Core Mechanism of Action: A Dual Pathway

CXL-1020's effects on cGMP signaling are not monolithic but are characterized by two distinct, yet potentially interconnected, pathways.

cGMP-Dependent Pathway: Activation of Soluble Guanylate Cyclase

The canonical pathway for CXL-1020-induced vasodilation is mediated through the activation of soluble guanylate cyclase (sGC). As a nitroxyl donor, CXL-1020 releases HNO, which stimulates sGC to convert guanosine triphosphate (GTP) to cGMP. The subsequent elevation in intracellular cGMP levels activates Protein Kinase G (PKG), which in turn phosphorylates downstream targets that lead to a reduction in intracellular calcium concentrations and ultimately, smooth muscle relaxation and vasodilation.

Evidence from studies utilizing sGC knockout (sGCKO) mice robustly supports this mechanism. In these mice, the vasodilatory effects of CXL-1020 are significantly attenuated, indicating that sGC is a primary target for its vascular effects.[1]

cGMP-Independent Pathway: Direct PKGIα Activation and Cardiac Effects

Intriguingly, CXL-1020 also elicits significant physiological responses through a cGMP-independent mechanism. This is most evident in its positive inotropic and lusitropic effects on the myocardium, which are preserved even in the absence of sGC and are not accompanied by an increase in myocardial cGMP levels.[1]

The leading hypothesis for this cGMP-independent action is the direct redox modification of key signaling proteins. CXL-1020, via HNO, can cause the oxidation of critical cysteine residues in proteins such as PKGIα. This results in the formation of an intradisulfide bond within the high-affinity cGMP-binding site of PKGIα, leading to its activation even in the absence of elevated cGMP. This direct activation of PKGIα can contribute to the overall vasodilatory effect, particularly in pathological states where cGMP production may be compromised.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of CXL-1020.

Table 1: Hemodynamic Effects of CXL-1020 in Anesthetized Normal Rats

| Parameter | Baseline (Mean ± SEM) | CXL-1020 (100 µg/kg/min) (Mean ± SEM) | % Change from Baseline |

| Mean Arterial Pressure (mmHg) | 98 ± 3 | 78 ± 3 | -20% |

| Heart Rate (bpm) | 380 ± 10 | 375 ± 9 | -1% |

| LV End-Systolic Pressure (mmHg) | 115 ± 4 | 95 ± 4 | -17% |

| LV End-Diastolic Pressure (mmHg) | 5.1 ± 0.5 | 3.5 ± 0.4 | -31% |

| p < 0.05 vs. baseline. Data adapted from a study in normal rats. |

Table 2: Effect of CXL-1020 on Mean Arterial Pressure (MAP) in Hypertensive Wild-Type (WT) and PKGI C195S Knock-in (KI) Mice

| Genotype | Baseline MAP (mmHg) (Mean ± SEM) | Post-CXL-1020 MAP (mmHg) (Mean ± SEM) | Change in MAP (mmHg) |

| Wild-Type (WT) | 138 ± 4 | 128 ± 4 | -10 ± 4 |

| PKGI C195S KI | 139 ± 5 | 138 ± 5 | No significant change |

| p < 0.05 vs. baseline. CXL-1020 administered at 9 mg/kg per day. Data from an angiotensin II-induced hypertension model. |

Table 3: Vasodilatory Effect of CXL-1020 in Isolated Aortic Rings from Wild-Type (WT) and sGC Knockout (sGCKO) Mice

| Genotype | IC50 for Vasodilation (µmol/L) |

| Wild-Type (WT) | ~0.5 |

| sGC Knockout (sGCKO) | ~200 |

| IC50 represents the concentration required for a 50% reduction in pre-constriction force.[1] |

Experimental Protocols

In Vivo Hemodynamic Assessment using Pressure-Volume (PV) Loop Analysis in Mice

This protocol provides a framework for assessing the in-vivo cardiovascular effects of CXL-1020.

-

Animal Model: Wild-type and relevant knockout (e.g., sGCKO) mouse strains.

-

Anesthesia: Anesthesia is induced and maintained (e.g., with isoflurane) to ensure a stable surgical plane.

-

Surgical Preparation:

-

The mouse is placed on a heating pad to maintain body temperature.

-

A tracheotomy is performed, and the mouse is ventilated.

-

A pressure-volume catheter is inserted into the left ventricle via the apex for real-time measurement of intraventricular pressure and volume.

-

-

Data Acquisition:

-

Baseline hemodynamic parameters are recorded, including heart rate, systolic and diastolic blood pressure, and indices of cardiac contractility and relaxation.

-

CXL-1020 is administered intravenously at the desired dose(s).

-

Hemodynamic parameters are continuously recorded during and after CXL-1020 administration to assess its effects.

-

-

Data Analysis: PV loop data is analyzed to determine changes in parameters such as end-systolic pressure, end-diastolic pressure, stroke volume, and ejection fraction.

References

The Role of PKGIα as a Direct Target of the Nitroxyl Donor CXL-1020: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CXL-1020, a novel nitroxyl (HNO) donor, has demonstrated significant therapeutic potential in cardiovascular disease, particularly in acute decompensated heart failure. A key component of its mechanism of action is the direct, cGMP-independent activation of cGMP-dependent protein kinase Iα (PKGIα). This technical guide consolidates the current understanding of the molecular interaction between the active metabolite of CXL-1020 and PKGIα, presenting key preclinical data, outlining experimental methodologies, and illustrating the involved signaling pathways. The evidence strongly supports a mechanism whereby HNO, released from CXL-1020, induces the formation of an intramolecular disulfide bond within the regulatory domain of PKGIα, leading to its activation and subsequent downstream signaling events that promote vasodilation.

Introduction

CXL-1020 is a next-generation cardiovascular drug that delivers nitroxyl (HNO), a highly reactive and redox-active sibling of nitric oxide (NO). Unlike NO, which primarily signals through the activation of soluble guanylate cyclase (sGC) and subsequent production of cyclic guanosine monophosphate (cGMP), HNO exhibits a distinct pharmacological profile. A growing body of evidence has identified cGMP-dependent protein kinase Iα (PKGIα) as a direct molecular target of HNO, mediating its vasodilatory effects through a cGMP-independent pathway. This guide provides an in-depth examination of this interaction, focusing on the biochemical mechanism and the experimental evidence that substantiates PKGIα as a direct target of CXL-1020.

The Molecular Mechanism: cGMP-Independent Activation of PKGIα

The canonical activation of PKGIα is driven by the binding of cGMP to its regulatory domain, which relieves autoinhibition and allows the catalytic domain to phosphorylate substrate proteins. CXL-1020, through the release of HNO, bypasses this requirement for cGMP. The primary mechanism involves the oxidative modification of specific cysteine residues within the PKGIα protein.

Mass spectrometry and site-directed mutagenesis studies have revealed that HNO targets two key cysteine residues in the high-affinity cGMP-binding pocket of PKGIα: Cysteine 117 and Cysteine 195 . The interaction of HNO with these thiols leads to the formation of an intramolecular disulfide bond (Cys117-S-S-Cys195). This covalent modification induces a conformational change in the regulatory domain that mimics the allosteric activation normally caused by cGMP binding, thereby unleashing the kinase activity of PKGIα.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of CXL-1020.

Table 1: In Vivo Hemodynamic Effects of CXL-1020 in a Mouse Model of Hypertension

| Animal Model | Treatment | Change in Mean Arterial Pressure (mmHg) | Significance (p-value) | Reference |

| Wild-Type (Hypertensive) | CXL-1020 | -10 ± 4 | 0.0184 | [1][2][3] |

| C195S Knock-in (Hypertensive) | CXL-1020 | No significant change | Not significant | [1][2][3] |

Data from angiotensin II-induced hypertensive mice. CXL-1020 was administered to conscious, freely moving animals.

Table 2: Cellular Activity of CXL-1020 on a PKGIα-based FRET Biosensor

| Cell Line | Compound | EC50 (µM) | Reference |

| Stably expressing cGi500 WT biosensor | CXL-1020 | 73.0 ± 13.7 | [4] |

| Stably expressing cGi500 C117S biosensor | CXL-1020 | 28.6 ± 1.2 | [4] |

| Stably expressing cGi500 C195S biosensor | CXL-1020 | 61.1 ± 9.0 | [4] |

| Stably expressing cGi500 C117/195S biosensor | CXL-1020 | 21.6 ± 0.9 | [4] |

The cGi500 FRET biosensor contains the cGMP-binding sites of PKGIα and reports conformational changes upon ligand binding or modification.

Experimental Protocols

In Vivo Blood Pressure Monitoring in Mice

Objective: To determine the effect of CXL-1020 on blood pressure in conscious wild-type and C195S knock-in mice.

Methodology:

-

Animal Model: Wild-type and C195S PKGIα knock-in mice are used.

-

Induction of Hypertension: Hypertension is induced by chronic infusion of angiotensin II (e.g., 1.1 mg/kg/day for 10 days) via osmotic mini-pumps.

-

Blood Pressure Monitoring: Mean arterial pressure is monitored using radio-telemetry. A pressure-sensing catheter is surgically implanted into the carotid artery of the mice.

-

Drug Administration: CXL-1020 is administered to the hypertensive, conscious, and freely moving mice.

-

Data Analysis: Changes in mean arterial pressure are recorded and analyzed. Statistical significance is determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).[1]

Wire Myography for Vasodilation Assessment

Objective: To assess the vasodilatory properties of CXL-1020 on isolated mesenteric arteries.

Methodology:

-

Tissue Preparation: Mesenteric arteries are isolated from wild-type and C195S knock-in mice and mounted in a wire myograph.

-

Pre-constriction: The arterial rings are pre-constricted with a thromboxane A2 mimetic (e.g., U46619) to induce a stable contractile tone.

-

Drug Application: Increasing concentrations of CXL-1020 are cumulatively added to the bath.

-

Measurement of Relaxation: The relaxation of the arterial rings is measured as a percentage of the pre-constricted tone.

-

Data Analysis: Concentration-response curves are generated to determine the potency and efficacy of CXL-1020-induced vasodilation.

In Vitro Kinase Assay (General Protocol)

Objective: To directly measure the activation of purified PKGIα by a nitroxyl donor.

Methodology:

-

Reagents: Purified recombinant PKGIα, a specific peptide substrate for PKGIα (e.g., VASP-derived peptide), [γ-³²P]ATP, kinase assay buffer (containing MgCl₂), and the nitroxyl donor.

-

Reaction Setup: The kinase reaction is initiated by adding the nitroxyl donor to a mixture containing purified PKGIα and the peptide substrate in the kinase assay buffer.

-

Phosphorylation: The reaction is started by the addition of [γ-³²P]ATP and incubated at 30°C for a defined period.

-

Reaction Termination: The reaction is stopped by spotting the mixture onto phosphocellulose paper and washing away unincorporated [γ-³²P]ATP.

-

Quantification: The amount of ³²P incorporated into the peptide substrate is quantified using a scintillation counter.

-

Data Analysis: Kinase activity is calculated and expressed as pmol of phosphate incorporated per minute per mg of enzyme. Dose-response curves can be generated to determine the EC50 for activation.

Logical Relationships and Implications

The experimental evidence establishes a clear logical progression from the administration of CXL-1020 to the physiological response of vasodilation.

The key implication of this cGMP-independent mechanism is that CXL-1020 may be effective in disease states where the canonical NO-sGC-cGMP signaling pathway is impaired, a condition often observed in various cardiovascular pathologies.

Conclusion

The targeting of PKGIα by CXL-1020 represents a novel and promising therapeutic strategy. The cGMP-independent activation of PKGIα through the formation of an intramolecular disulfide bond is a well-supported mechanism that distinguishes CXL-1020 from traditional nitrovasodilators. The data from preclinical models, particularly the use of genetically modified animals, provide strong evidence for the direct engagement of this pathway in the vasodilatory and blood pressure-lowering effects of CXL-1020. Further research, including detailed in vitro kinetic analysis, will continue to refine our understanding of this important drug-target interaction and guide the clinical development of nitroxyl donors.

References

- 1. Nitroxyl Donor CXL-1020 Lowers Blood Pressure by Targeting C195 in Cyclic Guanosine-3',5'-Monophosphate-Dependent Protein Kinase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (Open Access) Nitroxyl Donor CXL-1020 Lowers Blood Pressure by Targeting C195 in Cyclic Guanosine-3’,5’-Monophosphate-Dependent Protein Kinase I (2022) | 4 Citations [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]

CXL-1020: A Technical Guide to a Novel Nitroxyl Donor in Cardiovascular Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

CXL-1020 is a pioneering nitroxyl (HNO) donor developed for the management of acute decompensated heart failure (ADHF). As a prodrug, it undergoes in vivo conversion to release HNO, a highly reactive and labile signaling molecule with unique cardiovascular properties. This guide provides a comprehensive overview of the discovery, chemical characteristics, and mechanism of action of CXL-1020, intended for professionals in the fields of pharmaceutical research and development.

Discovery and Development

CXL-1020 was developed by Cardioxyl Pharmaceuticals , a company that emerged from research conducted at Johns Hopkins University . The scientific foundation for CXL-1020 was laid by the discoveries of the therapeutic potential of nitroxyl by a team of researchers. Cardioxyl Pharmaceuticals was later acquired by Bristol-Myers Squibb .[1]

The development of CXL-1020 was driven by the need for novel therapies for ADHF that could enhance both cardiac contractility (inotropy) and relaxation (lusitropy) without increasing myocardial oxygen consumption.[2][3] Preclinical development of CXL-1020 for ADHF commenced in 2007 and was completed in 2008.[4] Phase I/IIa clinical trials were initiated in June 2009 to evaluate the safety, tolerability, and hemodynamic effects of the drug.[4][5][6]

Chemical Properties

CXL-1020 is chemically known as N-hydroxy-2-(methylsulfonyl)benzenesulfonamide . It is a small molecule designed to be a stable precursor that releases the active HNO molecule upon administration.

| Property | Value | Reference |

| Chemical Name | N-hydroxy-2-(methylsulfonyl)benzenesulfonamide | N/A |

| Molecular Formula | C₇H₉NO₅S₂ | N/A |

| Molecular Weight | 251.28 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

Mechanism of Action

CXL-1020 functions as a prodrug, undergoing a chemical conversion in the body to release nitroxyl (HNO) and an inactive byproduct.[6] HNO is a highly reactive molecule that exerts its therapeutic effects through redox-sensitive signaling pathways, distinct from those of its counterpart, nitric oxide (NO).

The primary mechanism of action of HNO in the context of heart failure involves the modulation of calcium (Ca²⁺) handling within cardiac myocytes. Specifically, HNO targets the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a) , a key protein responsible for pumping Ca²⁺ from the cytosol back into the sarcoplasmic reticulum, leading to muscle relaxation.

HNO's effect on SERCA2a is indirect and mediated by its interaction with phospholamban (PLN) , a regulatory protein that, in its dephosphorylated state, inhibits SERCA2a activity. HNO promotes the formation of disulfide bonds between cysteine residues (Cys-41 and Cys-46) in the transmembrane domain of PLN. This leads to the oligomerization of PLN, which in turn relieves its inhibitory effect on SERCA2a. The enhanced SERCA2a activity results in faster Ca²⁺ reuptake into the sarcoplasmic reticulum, improving diastolic relaxation (lusitropy) and increasing the sarcoplasmic reticulum Ca²⁺ load for subsequent contractions, thereby enhancing systolic function (inotropy).

Crucially, this pathway is independent of the cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling cascade, which is the target of traditional inotropes like beta-agonists. This unique mechanism of action allows CXL-1020 to improve cardiac function without increasing heart rate or myocardial oxygen demand.

Figure 1: Signaling pathway of CXL-1020 in cardiac myocytes.

Pharmacokinetic Properties

Clinical trial data has provided some insights into the pharmacokinetic profile of CXL-1020.

| Parameter | Finding | Reference |

| Tolerated Dose | Up to 10 µg/kg/min in patients with stable heart failure. | [2][7] |

| Dose Proportionality | The pharmacokinetics of CXL-1020 and its byproduct are dose-proportional. | [6] |

| Elimination | Over 90% of the inactive byproduct is recovered unchanged in the urine within 24 hours post-dose. | [6] |

| Half-life of Conversion | The conversion of CXL-1020 to HNO has a reported half-life of approximately 2 minutes. | N/A |

Experimental Protocols

Synthesis of N-hydroxy-2-(methylsulfonyl)benzenesulfonamide (CXL-1020)

A detailed, step-by-step experimental protocol for the synthesis of CXL-1020 is not publicly available. However, the general synthesis of benzenesulfonamide derivatives often involves the following key steps:

-

Sulfonylation: Reaction of a substituted benzene with a sulfonating agent (e.g., chlorosulfonic acid) to introduce a sulfonyl chloride group.

-

Amination: Reaction of the sulfonyl chloride with an amine or ammonia to form the sulfonamide.

-

Hydroxylation/Modification: Specific reactions to introduce the N-hydroxy group and other desired substituents.

The synthesis of N-hydroxy-2-(methylsulfonyl)benzenesulfonamide would likely involve a multi-step process starting from a commercially available substituted benzene derivative.

Figure 2: Generalized workflow for the synthesis of benzenesulfonamide derivatives.

Evaluation of Inotropic and Lusitropic Effects

Preclinical evaluation of the effects of CXL-1020 on cardiac function typically involves isolated heart preparations (e.g., Langendorff-perfused hearts) or in vivo animal models of heart failure.

General Protocol for Isolated Heart Studies:

-

Heart Isolation: Hearts are excised from anesthetized animals (e.g., rats, rabbits) and mounted on a Langendorff apparatus.

-

Perfusion: The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).

-

Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure intraventricular pressure. Electrodes may be placed to record an electrocardiogram.

-

Drug Administration: CXL-1020 is infused into the perfusate at varying concentrations.

-

Data Acquisition: Left ventricular developed pressure (LVDP), heart rate (HR), the maximum rate of pressure rise (+dP/dt_max, an index of contractility), and the maximum rate of pressure decline (-dP/dt_max, an index of relaxation) are continuously recorded.

Conclusion

CXL-1020 represents a significant advancement in the development of therapies for acute decompensated heart failure. Its unique mechanism of action, centered on the donation of nitroxyl and the subsequent modulation of myocyte calcium handling, offers a promising alternative to conventional inotropic agents. Further research and clinical development will be crucial in fully elucidating the therapeutic potential and safety profile of this novel cardiovascular drug.

References

- 1. Payday for Cardioxyl in BMS buy for $300M now, up to $1.775B later + | Bioworld | BioWorld [bioworld.com]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. Cardioxyl Pharmaceuticals Initiates Dose-Defining Phase IIa Study of Its Lead Candidate, CXL-1020, in Heart Failure Patients - BioSpace [biospace.com]

- 4. CXL-1020 Treatment for Patients with Acute Decompensated Heart Failure (ADHF) - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. Safety and Hemodynamic Effects and Pharmacokinetics of CXL-1020 in Patients With Stable Heart Failure [ctv.veeva.com]

- 6. Cardioxyl Pharmaceuticals Presents Data On Its Clinical Candidate, CXL-1020, at the 60th Annual American College of Cardiology Scientific Session [prnewswire.com]

- 7. | BioWorld [bioworld.com]

CXL-1020: A Novel Modulator of Intracellular Calcium for the Treatment of Heart Failure

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the body's metabolic demands. A key pathophysiological hallmark of heart failure at the cellular level is the dysregulation of intracellular calcium (Ca²⁺) cycling within cardiomyocytes. This guide provides a comprehensive technical overview of CXL-1020, a novel therapeutic agent, and its role in modulating these aberrant Ca²⁺ dynamics. CXL-1020 is a prodrug that, upon administration, releases nitroxyl (HNO), a highly reactive nitrogen species with unique pharmacological properties. Preclinical studies have demonstrated that CXL-1020, through the action of HNO, enhances both myocardial contractility (inotropy) and relaxation (lusitropy) without increasing heart rate or myocardial oxygen consumption. These beneficial effects are primarily attributed to the direct modulation of key proteins involved in sarcoplasmic reticulum Ca²⁺ handling, offering a promising therapeutic strategy for patients with heart failure.

The Critical Role of Intracellular Calcium in Heart Failure

Normal cardiac function is governed by the precise regulation of intracellular Ca²⁺ concentration during the excitation-contraction coupling (ECC) process. In heart failure, this intricate system is significantly impaired. Key defects include:

-

Reduced Sarcoplasmic Reticulum (SR) Ca²⁺ Uptake: Decreased activity of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a) leads to slower removal of Ca²⁺ from the cytosol during diastole, impairing relaxation and reducing the amount of Ca²⁺ available for subsequent contractions.

-

Increased SR Ca²⁺ Leak: Dysfunctional ryanodine receptor 2 (RyR2) channels can lead to a diastolic "leak" of Ca²⁺ from the SR, further depleting SR Ca²⁺ stores and potentially triggering arrhythmias.

-

Altered Myofilament Ca²⁺ Sensitivity: Changes in the affinity of the contractile proteins for Ca²⁺ can also contribute to impaired contractility.

These defects collectively lead to a reduction in the amplitude of the systolic Ca²⁺ transient, a prolongation of its decay, and an elevation of diastolic Ca²⁺ levels, ultimately resulting in both systolic and diastolic dysfunction.

CXL-1020: Mechanism of Action on Intracellular Calcium

CXL-1020 is a nitroxyl (HNO) donor.[1] In preclinical models, HNO has been shown to directly target and modulate the function of key Ca²⁺-handling proteins within the cardiomyocyte, independent of the β-adrenergic signaling pathway.[2]

Enhancement of SERCA2a Activity

Studies using HNO donors have demonstrated a significant enhancement of SR Ca²⁺ reuptake.[2] This effect is attributed to the direct interaction of HNO with SERCA2a. The proposed mechanism involves the glutathiolation of cysteine 674 on SERCA2a, which stimulates its ATPase activity. This leads to a faster clearing of cytosolic Ca²⁺ during diastole, improving lusitropy and increasing the SR Ca²⁺ load for subsequent contractions.

Modulation of Ryanodine Receptor 2 (RyR2) Function

HNO has been shown to increase the open probability of RyR2 channels.[2] This action, in concert with the increased SR Ca²⁺ load from enhanced SERCA2a activity, contributes to a larger and more efficient release of Ca²⁺ during systole, thereby augmenting the systolic Ca²⁺ transient and enhancing contractility.[2]

Increased Myofilament Calcium Sensitivity

In addition to its effects on SR Ca²⁺ cycling, HNO has been reported to increase the sensitivity of the myofilaments to Ca²⁺. This means that for a given concentration of intracellular Ca²⁺, more force is generated, contributing to the positive inotropic effect of CXL-1020.

Quantitative Data on the Effects of Nitroxyl Donors on Intracellular Calcium

The following tables summarize the quantitative effects of nitroxyl (HNO) donors on key parameters of intracellular Ca²⁺ cycling and cardiomyocyte function, as reported in preclinical studies. These studies utilized Angeli's salt, a well-characterized HNO donor, which serves as a surrogate for understanding the mechanism of CXL-1020.

Table 1: Effect of Angeli's Salt (HNO Donor) on Cardiomyocyte Ca²⁺ Transients and Shortening

| Parameter | Control | Angeli's Salt (500 µmol/L) | Fold Change |

| Systolic Ca²⁺ Transient (ΔF/F₀) | 0.7 ± 0.1 | 1.1 ± 0.1 | ~1.57 |

| Myocyte Shortening (% RCL) | 4.0 ± 0.5 | 10.5 ± 2.5 | ~2.63 |

Data from Kohr et al., 2010. Measurements were made in isolated murine cardiomyocytes.

Table 2: Effect of Angeli's Salt (HNO Donor) on SR Ca²⁺ Cycling in Rat Cardiomyocytes

| Parameter | Control | Angeli's Salt |

| Ca²⁺ Transient Amplitude | Baseline | Increased |

| Tau of Ca²⁺ Decline | Baseline | Decreased |

| Fractional SR Ca²⁺ Release | Baseline | Enhanced |

| SR Ca²⁺ Content | Unaltered | Unaltered |

Data from Tocchetti et al., 2007. These findings indicate that HNO enhances the efficiency of SR Ca²⁺ release without changing the total amount of Ca²⁺ stored in the SR.

Experimental Protocols

Isolation of Adult Murine Cardiomyocytes

Ventricular myocytes are isolated from adult male mice via enzymatic digestion. The heart is cannulated and retrogradely perfused with a Ca²⁺-free solution containing collagenase. The digested ventricular tissue is then minced and gently agitated to release individual cardiomyocytes. The cells are subsequently made Ca²⁺-tolerant by gradual reintroduction of extracellular Ca²⁺.

Measurement of Intracellular Ca²⁺ and Cell Shortening

Isolated cardiomyocytes are loaded with a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Indo-1 AM). The cells are then placed on the stage of an inverted microscope equipped with a video-based edge detection system and a ratiometric fluorescence imaging system. Cardiomyocytes are field-stimulated to contract at a physiological frequency. Changes in intracellular Ca²⁺ are measured by the ratio of fluorescence emission at two different wavelengths, and cell shortening is simultaneously recorded.

Assessment of SR Ca²⁺ Content

To measure the total Ca²⁺ content of the sarcoplasmic reticulum, isolated cardiomyocytes are rapidly exposed to a high concentration of caffeine (e.g., 10 mM). Caffeine induces a massive and transient release of Ca²⁺ from the SR, and the amplitude of the resulting Ca²⁺ transient is used as an index of the SR Ca²⁺ load.

Signaling Pathways and Visualizations

The mechanism of action of CXL-1020 is distinct from traditional inotropes that act via the β-adrenergic pathway. The following diagrams illustrate the proposed signaling pathway of CXL-1020 and a typical experimental workflow.

References

Preclinical Pharmacology of the Nitroxyl Donor CXL-1020: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CXL-1020 is a novel nitroxyl (HNO) donor that has demonstrated significant therapeutic potential in preclinical models of heart failure. As a prodrug, CXL-1020 chemically converts to release HNO, a highly reactive and biologically active molecule with distinct pharmacological properties compared to its redox sibling, nitric oxide (NO). This technical guide provides an in-depth overview of the preclinical pharmacology of CXL-1020, focusing on its mechanism of action, and its effects in both in vivo and in vitro models. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic applications of nitroxyl donors.

Core Pharmacological Effects

In preclinical studies, CXL-1020 has been shown to exert a unique combination of positive inotropic (enhancing contractility), lusitropic (improving relaxation), and vasodilatory effects.[1][2] These actions collectively contribute to improved cardiovascular performance without a significant increase in heart rate or myocardial oxygen consumption, a highly desirable profile for the treatment of heart failure.[3][4][5]

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical studies of CXL-1020.

Table 1: Hemodynamic Effects of CXL-1020 in Normal Anesthetized Rats

| Parameter | Vehicle Control (Baseline) | CXL-1020 (100 µg/kg/min for 30 min) | Reference |

| Mean Arterial Pressure (MAP) | 102 ± 3 mmHg | 85 ± 3 mmHg | [6] |

| Heart Rate (HR) | 350 ± 10 bpm | 345 ± 9 bpm | [6] |

| Left Ventricular End-Systolic Pressure (LV-ESP) | 115 ± 4 mmHg | 98 ± 4 mmHg | [6] |

| Left Ventricular End-Diastolic Pressure (LV-EDP) | 5.1 ± 0.5 mmHg | 3.9 ± 0.4 mmHg | [6] |

| Stroke Volume (SV) | 0.25 ± 0.02 mL | 0.30 ± 0.02 mL | [6] |

| Cardiac Output (CO) | 87 ± 7 mL/min | 103 ± 7 mL/min | [6] |

Table 2: Effects of CXL-1020 in a Rat Model of Diastolic Dysfunction (Isoproterenol-Induced)

| Parameter | Vehicle Control | CXL-1020 | Reference |

| Left Ventricular End-Diastolic Pressure (LV-EDP) | Elevated | Attenuated | [1][2] |

| End-Diastolic Pressure-Volume Relationship (EDPVR) | Impaired | Improved | [1][2] |

| Myocardial Relaxation | Slowed | Accelerated | [1][2] |

| Cardiomyocyte Ca2+ Re-uptake | Impaired | Facilitated | [1][2] |

Experimental Protocols

In Vivo Model: Rat Model of Diastolic Dysfunction

A commonly utilized preclinical model to evaluate the efficacy of CXL-1020 involves the induction of diastolic dysfunction in rats.

1. Animal Model:

-

Species: Male Sprague-Dawley rats.

-

Induction of Diastolic Dysfunction: Two primary methods have been described:

-

Bilateral Renal Wrapping (RW): A surgical procedure that induces hypertension and subsequent cardiac remodeling, leading to diastolic dysfunction.

-

Chronic Isoproterenol (ISO) Exposure: Continuous subcutaneous infusion of isoproterenol for 4 weeks, resulting in pronounced diastolic and mild systolic dysfunction.[1][2]

-

2. Surgical Preparation and Hemodynamic Monitoring:

-

Rats are anesthetized, and a catheter is inserted into the carotid artery for blood pressure measurement.

-

A pressure-volume (PV) catheter is advanced into the left ventricle to measure LV pressure and volume.

-

An intravenous line is established for drug infusion.

3. Drug Administration:

-

CXL-1020 is administered as a continuous intravenous infusion, typically at a dose of 100 µg/kg/min for 30 minutes.[1]

4. Data Acquisition and Analysis:

-

Hemodynamic parameters are continuously recorded at baseline and throughout the drug infusion period.

-

PV loop analysis is performed to assess cardiac contractility, relaxation, and ventricular-arterial coupling.

In Vitro Model: Isolated Cardiomyocyte Studies

To investigate the cellular mechanisms of CXL-1020, experiments are conducted on isolated adult rat ventricular cardiomyocytes.

1. Cardiomyocyte Isolation:

-

Adult rat hearts are rapidly excised and mounted on a Langendorff apparatus.

-

The hearts are perfused with a calcium-free buffer to stop contractions, followed by an enzymatic digestion solution (e.g., collagenase) to dissociate the individual cardiomyocytes.

-

The digested ventricular tissue is minced and gently agitated to release the cells.

-

The isolated cardiomyocytes are then purified and resuspended in a physiological buffer.

2. Intracellular Calcium Measurement:

-

Isolated cardiomyocytes are loaded with a fluorescent calcium indicator, such as Fluo-4 AM.

-

The cells are then subjected to electrical field stimulation to induce contractions.

-

Changes in intracellular calcium concentration are monitored using fluorescence microscopy.

-

The effects of CXL-1020 on the amplitude and kinetics of the calcium transient are quantified.

Signaling Pathways and Mechanism of Action

The cardiovascular effects of CXL-1020 are mediated by the release of nitroxyl (HNO). The proposed signaling pathways are distinct from those of traditional nitrovasodilators and beta-adrenergic agonists.

Caption: Proposed mechanism of action for CXL-1020.

CXL-1020 releases HNO, which exerts its effects through both cGMP-dependent and -independent pathways. In vascular smooth muscle, HNO activates soluble guanylate cyclase (sGC), leading to increased cGMP levels and subsequent vasodilation. In cardiomyocytes, HNO appears to directly modulate key proteins involved in calcium handling and myofilament function, such as SERCA2a and troponin, through the oxidation of critical thiol residues. This direct action contributes to its positive inotropic and lusitropic effects, independent of the β-adrenergic signaling pathway.[7]

Experimental Workflow

The preclinical evaluation of CXL-1020 typically follows a structured workflow, progressing from in vitro cellular assays to in vivo animal models of disease.

Caption: A typical preclinical development workflow for CXL-1020.

This workflow allows for a comprehensive characterization of the compound's pharmacological profile, from its effects at the cellular level to its therapeutic efficacy and safety in relevant animal models, before proceeding to clinical investigation.

Conclusion

The preclinical data for CXL-1020 demonstrate a unique and promising pharmacological profile for the treatment of heart failure. Its ability to enhance cardiac contractility and relaxation while promoting vasodilation, all without increasing heart rate, distinguishes it from existing therapies. The detailed experimental protocols and understanding of its signaling pathways provide a solid foundation for its continued investigation and development as a novel cardiovascular therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optical Method to Quantify Mechanical Contraction and Calcium Transients of Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of Ventricular Myocytes from Adult Rat [southalabama.edu]

- 5. Monitor Drug-Induced Calcium Flux in iPSC-Derived Cardiomyocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Isolation and Cultivation of Adult Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CXL-1020, a Novel Nitroxyl (HNO) Prodrug, Is More Effective than Milrinone in Models of Diastolic Dysfunction-A Cardiovascular Therapeutic: An Efficacy and Safety Study in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of CXL-1020 on Vascular Smooth Muscle Relaxation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CXL-1020 is a novel nitroxyl (HNO) donor that has demonstrated significant vasodilatory effects in both preclinical and clinical settings. Unlike traditional nitric oxide (NO) donors, CXL-1020 exhibits a unique dual mechanism of action, leading to potent relaxation of vascular smooth muscle. This technical guide provides an in-depth overview of the core mechanisms, quantitative effects, and experimental methodologies related to the vascular impact of CXL-1020.

Core Mechanisms of Action

CXL-1020-induced vasorelaxation is primarily mediated through two distinct signaling pathways within vascular smooth muscle cells: a canonical soluble guanylate cyclase (sGC)-dependent pathway and a more recently elucidated sGC-independent pathway involving direct modification of protein kinase G I (PKGI).

Soluble Guanylate Cyclase (sGC)-Dependent Pathway

In healthy vascular tissue, the principal mechanism of CXL-1020-induced vasodilation is the activation of sGC.[1] As a nitroxyl donor, CXL-1020 releases HNO, which stimulates sGC to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] The subsequent increase in intracellular cGMP levels activates PKGI, which in turn phosphorylates multiple downstream targets, leading to a decrease in intracellular calcium concentration and ultimately, smooth muscle relaxation.[1] Studies in sGC knockout mice have shown a near-complete abolishment of the vasodilatory response to CXL-1020, underscoring the critical role of this pathway in normotensive conditions.[1]

References

Methodological & Application

Application Notes and Protocols for CXL-1020 in In Vivo Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CXL-1020 is a novel prodrug that donates nitroxyl (HNO), a reactive nitrogen species with distinct chemical and biological properties from its redox sibling, nitric oxide (NO).[1][2][3][4] In preclinical studies, CXL-1020 has demonstrated significant potential as a cardiovascular therapeutic agent.[1][2][5][6] It induces vasorelaxation and enhances cardiac function, including contractility (inotropy) and relaxation (lusitropy), making it a promising candidate for conditions such as heart failure.[1][2][3][4] Notably, its mechanism of action appears to be independent of the β-adrenergic signaling pathway, offering a potential advantage over conventional inotropes.[3][4][6]

These application notes provide a detailed overview of the experimental protocols for evaluating CXL-1020 in in vivo rat models, based on published research. The protocols described herein are intended to guide researchers in designing and executing studies to assess the efficacy, safety, and mechanism of action of CXL-1020.

Mechanism of Action

CXL-1020 exerts its therapeutic effects through the release of nitroxyl (HNO).[1][3][4] HNO has pleiotropic effects on the cardiovascular system:

-

Vasodilation: HNO activates soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels and subsequent vasorelaxation.[5] This contributes to a reduction in both preload and afterload on the heart.

-

Enhanced Myocardial Function: HNO directly enhances cardiac myocyte calcium (Ca²⁺) handling. It facilitates Ca²⁺ re-uptake into the sarcoplasmic reticulum, which improves myocardial relaxation (lusitropy).[1][2][5] It also enhances myocyte contraction (inotropy).[1][3][4]

-

Independence from β-Adrenergic Pathway: The effects of CXL-1020 are not dependent on β-adrenergic stimulation, which is a key pathway targeted by other inotropic agents like dobutamine.[3][4][6] This suggests that CXL-1020 may be effective in patients who are receiving beta-blocker therapy.

A proposed signaling pathway for the vasodilatory effect of CXL-1020 involves the oxidation of cysteine 195 (C195) in cGMP-dependent protein kinase I (PKGI), contributing to its antihypertensive effects.[7][8]

Experimental Protocols for In Vivo Rat Models

The following protocols are based on studies investigating the efficacy and safety of CXL-1020 in rat models of diastolic dysfunction.[1][2][5][9]

Animal Models of Diastolic Dysfunction

Two primary models have been utilized to induce diastolic heart failure in rats:

-

Bilateral Renal Wrapping (RW): This model induces pressure-overload cardiac hypertrophy and diastolic dysfunction.

-

Chronic Isoproterenol (ISO) Infusion: Continuous infusion of isoproterenol leads to pronounced diastolic and mild systolic dysfunction.[1][2][5]

Protocol for Induction of Cardiac Dysfunction:

-

Isoproterenol-Induced Dysfunction:

-

Anesthetize rats (e.g., with ketamine/xylazine).

-

Implant Alzet mini-osmotic pumps (e.g., Model 2004) subcutaneously in the mid-scapular region.

-

Fill pumps with isoproterenol to deliver a continuous infusion (e.g., 1 mg/kg/day) for 4 weeks.[5]

-

In Vivo Cardiovascular Assessments

Surgical Preparation:

-

Anesthetize the rat (e.g., with sodium pentobarbital).

-

Intubate and ventilate the animal.

-

Catheterize the femoral artery to monitor arterial blood pressure.

-

Catheterize the femoral vein for intravenous drug administration.

-

Perform a median sternotomy to expose the heart.

-

Insert a pressure-volume (PV) conductance catheter into the left ventricle via the apex for hemodynamic measurements.

Experimental Workflow:

Drug Administration:

-

CXL-1020 is administered as a continuous intravenous (IV) infusion. A previously determined effective dose in rats is 100 μg/kg/min for 30 minutes.[2][5]

-

For comparison studies, milrinone can be administered at a dose of 10 μg/kg/min.[2]

Hemodynamic and Cardiac Function Parameters Measured:

-

Mean Arterial Pressure (MAP)

-

Left Ventricular End-Systolic Pressure (LV-ESP)

-

Left Ventricular End-Diastolic Pressure (LV-EDP)

-

Heart Rate (HR)

-

End-Diastolic Pressure-Volume Relationship (EDPVR)

-

Time Constant of Isovolumic Relaxation (Tau)

-

Preload Recruitable Stroke Work (PRSW)

Quantitative Data Summary

The following tables summarize the reported effects of CXL-1020 on key cardiovascular parameters in normal rats and rat models of diastolic dysfunction.

Table 1: Effects of CXL-1020 on Systemic and Left Ventricular Hemodynamics in Normal Rats

| Parameter | Baseline (Mean ± SEM) | CXL-1020 (100 µg/kg/min) (Mean ± SEM) | % Change |

| MAP (mmHg) | 98 ± 2 | 77 ± 2 | -21 ± 2 |

| LV-ESP (mmHg) | 110 ± 2 | 92 ± 2 | -16 ± 1 |

| LV-EDP (mmHg) | 4.8 ± 0.4 | 2.6 ± 0.4 | -46 ± 6 |

| HR (beats/min) | 322 ± 7 | 316 ± 7 | -2 ± 1 |

| EDPVR (mmHg/RVU) | 1.5 ± 0.3 | 0.8 ± 0.1 | -39 ± 12 |

| Tau (ms) | 8.6 ± 0.3 | 6.8 ± 0.4 | -22 ± 3 |

| PRSW (mmHg) | 42 ± 2 | 59 ± 5 | 33 ± 9 |

Data adapted from a study in normal instrumented rats.[2]

Table 2: Comparative Efficacy of CXL-1020 and Milrinone in Rat Models of Diastolic Dysfunction

| Parameter | Model | CXL-1020 (% Change from Baseline) | Milrinone (% Change from Baseline) |

| EDPVR | Renal Wrapping (RW) | -51 ± 5 | -51 ± 5 |

| Isoproterenol (ISO) | -61 ± 4 | -39 ± 12 | |

| Tau | Renal Wrapping (RW) | -23 ± 3 | -16 ± 2 |

| Isoproterenol (ISO) | -22 ± 2 | -19 ± 1 |

Data represents the percentage change from baseline following drug infusion.[2]

Safety and Tolerability

In the described rat studies, CXL-1020 was shown to be well-tolerated.[1][2] Unlike some other inotropic agents, CXL-1020 did not cause an increase in heart rate or an increase in myocardial arrhythmias or ectopic activity.[1][2] This favorable safety profile is a significant advantage for a cardiovascular therapeutic.

Conclusion

CXL-1020 represents a promising therapeutic agent for heart failure, with a unique mechanism of action that differentiates it from existing treatments. The protocols and data presented here provide a comprehensive guide for researchers investigating CXL-1020 in in vivo rat models. The use of established models of diastolic dysfunction, coupled with detailed hemodynamic analysis, will be crucial in further elucidating the therapeutic potential of this novel nitroxyl donor.

References

- 1. CXL-1020, a Novel Nitroxyl (HNO) Prodrug, Is More Effective than Milrinone in Models of Diastolic Dysfunction-A Cardiovascular Therapeutic: An Efficacy and Safety Study in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CXL-1020, a Novel Nitroxyl (HNO) Prodrug, Is More Effective than Milrinone in Models of Diastolic Dysfunction—A Cardiovascular Therapeutic: An Efficacy and Safety Study in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardioxyl Pharmaceuticals Presents Data On Its Clinical Candidate, CXL-1020, at the 60th Annual American College of Cardiology Scientific Session - BioSpace [biospace.com]

- 4. Cardioxyl Pharmaceuticals Presents Data On Its Clinical Candidate, CXL-1020, at the 60th Annual American College of Cardiology Scientific Session [prnewswire.com]

- 5. Frontiers | CXL-1020, a Novel Nitroxyl (HNO) Prodrug, Is More Effective than Milrinone in Models of Diastolic Dysfunction—A Cardiovascular Therapeutic: An Efficacy and Safety Study in the Rat [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Intravenous CXL-1020 in Canine Heart Failure Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intravenous administration of CXL-1020 in preclinical canine models of heart failure. The information is compiled from various studies to guide researchers in designing and executing similar experimental protocols.

Introduction

CXL-1020 is a novel nitroxyl (HNO) donor that has shown promise in the treatment of heart failure. It acts as a prodrug, converting to the active HNO molecule, which exerts positive inotropic and lusitropic effects on the heart and promotes peripheral vasodilation. These actions are achieved without a significant increase in heart rate or myocardial oxygen consumption, making CXL-1020 a potentially valuable therapeutic agent. Preclinical studies in canine models of heart failure have been instrumental in elucidating the pharmacological profile of CXL-1020.

Mechanism of Action

CXL-1020's therapeutic effects stem from the actions of its active metabolite, nitroxyl (HNO). The proposed signaling pathway is distinct from traditional inotropes and vasodilators.

Application Notes and Protocols for Continuous CXL-1020 Infusion via Osmotic Mini-Pumps

For Researchers, Scientists, and Drug Development Professionals

Introduction

CXL-1020 is a novel nitroxyl (HNO) donor that has shown significant promise in preclinical and clinical studies for the treatment of cardiovascular diseases, particularly acute decompensated heart failure.[1][2][3][4][5] Its mechanism of action involves the generation of nitroxyl, a redox sibling of nitric oxide (NO), which exerts potent vasodilatory and cardiac lusitropic and inotropic effects.[1][2][3][6] CXL-1020 has been shown to improve cardiovascular performance independently of the beta-adrenergic signaling pathway, making it a potentially valuable therapeutic agent.[1][2][3]

One of the key pathways modulated by CXL-1020 is the cyclic guanosine monophosphate (cGMP) signaling cascade.[3][7][8] As a nitroxyl donor, CXL-1020 can activate soluble guanylate cyclase (sGC), leading to increased cGMP levels.[7] Additionally, it can directly activate cGMP-dependent protein kinase I (PKGI) through the oxidation of a specific cysteine residue (C195), a mechanism that is particularly relevant in pathological conditions where sGC activity may be compromised.[7][8]

Continuous infusion of therapeutic agents is often necessary to maintain stable plasma concentrations and achieve optimal efficacy, especially for compounds with short half-lives. Osmotic mini-pumps are implantable devices that provide a reliable and convenient method for the continuous and controlled delivery of test agents to laboratory animals over extended periods.[4][9][10][11][12] This application note provides detailed protocols for the use of osmotic mini-pumps for the continuous infusion of CXL-1020 in preclinical research settings.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies investigating the effects of nitroxyl donors, including CXL-1020, administered via continuous infusion. These tables are intended to serve as a reference for expected outcomes and for dose-selection purposes.

Table 1: Hemodynamic Effects of Continuous CXL-1020 Infusion in a Hypertensive Mouse Model [7]

| Parameter | Vehicle Control | CXL-1020 (6.25 µg/kg/min) |

| Mean Arterial Pressure (mmHg) | 138 ± 4 | 128 ± 4 |

| Heart Rate (bpm) | Not reported | Not reported |

| p<0.05 vs. Vehicle Control |

Table 2: Hemodynamic Effects of Continuous Intravenous Infusion of CXL-1020 in Normal Rats [6][12][13]

| Parameter | Baseline | CXL-1020 (100 µg/kg/min for 30 min) | % Change from Baseline |

| Mean Arterial Pressure (mmHg) | 115 ± 6 | 84 ± 7 | -27% |

| Heart Rate (bpm) | 358 ± 10 | 346 ± 8 | -3% |

| Left Ventricular End-Systolic Pressure (mmHg) | 125 ± 5 | 95 ± 6 | -24% |

| Left Ventricular End-Diastolic Pressure (mmHg) | 5.8 ± 0.7 | 3.5 ± 0.6 | -40% |

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of CXL-1020. As a nitroxyl (HNO) donor, CXL-1020 can influence the cGMP signaling cascade through two primary mechanisms.

Caption: Signaling pathway of CXL-1020 as a nitroxyl (HNO) donor.

Experimental Workflow

The following diagram outlines the general experimental workflow for a study involving the continuous infusion of CXL-1020 using osmotic mini-pumps.

Caption: General experimental workflow for continuous CXL-1020 infusion.

Experimental Protocols

Materials

-

CXL-1020

-

Vehicle (e.g., sterile saline, PBS, or other appropriate solvent)

-

Osmotic mini-pumps (e.g., ALZET®) of the appropriate size and duration for the animal model

-

Sterile syringes and filling tubes for the osmotic pumps

-

Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical instruments (scalpel, forceps, scissors, wound clips or sutures)

-

Antiseptic solution (e.g., povidone-iodine, chlorhexidine)

-

Sterile gauze and drapes

-

Heating pad

-

Analgesics for post-operative care

CXL-1020 Formulation

-

Solubility and Stability Testing: Prior to in vivo studies, it is crucial to determine the solubility and stability of CXL-1020 in the chosen vehicle at 37°C (physiological temperature) for the duration of the planned infusion. A simple protocol involves preparing a saturated solution of CXL-1020 in the vehicle, incubating it at 37°C, and measuring the concentration of CXL-1020 at various time points (e.g., 0, 24, 48, 72 hours) using a suitable analytical method (e.g., HPLC).

-

Preparation of Dosing Solution:

-

On the day of pump filling, prepare the CXL-1020 dosing solution under sterile conditions.

-

Dissolve the required amount of CXL-1020 in the sterile vehicle to achieve the desired final concentration. The concentration will depend on the desired dose, the pumping rate of the osmotic mini-pump, and the body weight of the animals.

-

Ensure the solution is clear and free of particulates. If necessary, filter the solution through a 0.22 µm sterile filter.

-

Osmotic Mini-Pump Preparation and Filling

-

Follow the manufacturer's instructions for handling and filling the osmotic mini-pumps.

-

Using a sterile syringe and the provided filling tube, slowly fill the pump with the prepared CXL-1020 solution, ensuring no air bubbles are introduced.

-